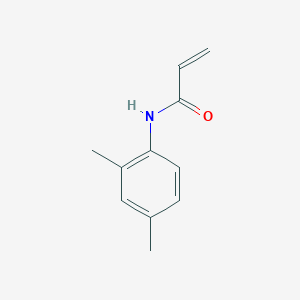

N-(2,4-dimethylphenyl)prop-2-enamide

Description

Overview of Amide Chemistry in Contemporary Research

The amide functional group is one of the most vital in organic chemistry and the molecular sciences. Its significance is underscored by its presence as the fundamental linking bond in peptides and proteins. rsc.org In the pharmaceutical industry, the creation of amide bonds is reported to be the most frequently performed chemical reaction, with approximately a quarter of all commercial drugs containing at least one amide group. rsc.org

Contemporary research in amide synthesis has been focused on developing more efficient and environmentally sustainable methods. Traditional methods often involve harsh reaction conditions and produce significant waste. nih.gov As a result, there is a growing interest in greener alternatives, such as catalytic amidation using transition metals and biocatalytic methods employing enzymes like lipases, which can operate under milder conditions. wikipedia.org The resurgence of electrosynthesis has also introduced new, more sustainable pathways for amide synthesis. researchgate.net These modern approaches aim to improve atom economy and reduce the generation of hazardous byproducts. rsc.org

Significance of Acrylamide (B121943) Derivatives in Organic Synthesis and Materials Science

Acrylamide (prop-2-enamide) is an organic compound that serves as a crucial precursor to polyacrylamides. wikipedia.org These polymers have widespread applications as thickeners and flocculating agents in processes like drinking water purification and mineral extraction. wikipedia.org

N-substituted acrylamide derivatives are of particular interest in both organic synthesis and materials science. In synthesis, they serve as important Michael acceptors and are utilized in reactions like the Morita-Baylis-Hillman reaction to form complex molecular frameworks. researchgate.net The versatility of acrylamide polymers makes them suitable for a variety of applications, including as thickeners and aids in papermaking. mdpi.com

In materials science, acrylamide derivatives are fundamental building blocks for producing hydrogels and nanogels. These materials are used in biomedical engineering, drug delivery systems, and diagnostic platforms. nih.gov For instance, polyacrylamide gels are extensively used in electrophoresis for the separation of proteins and nucleic acids. wikipedia.orgnih.gov Furthermore, copolymers of N-substituted acrylamides can be designed to have specific physical properties, making them valuable in applications such as enhanced oil recovery and as soil conditioners. researchgate.netmdpi.com The investigation of copolymers involving N-vinyl pyrrolidinone and various acrylates has also been a subject of study. radtech.orgresearchgate.net

Research Landscape of N-(2,4-dimethylphenyl)prop-2-enamide and Related Analogues

Direct and extensive research specifically focused on this compound is limited in publicly available literature. However, the research landscape can be understood by examining studies on its parent molecule, acrylamide, and closely related N-aryl acrylamide analogues. The synthesis of such compounds is typically achieved through the reaction of a substituted aromatic primary amine with acryloyl chloride in the presence of a base like triethylamine (B128534). mdpi.com For this compound, this would involve the reaction of 2,4-dimethylaniline (B123086) with acryloyl chloride.

Research into analogous compounds provides insight into the potential properties and applications of this compound. For example, various N-aryl acrylamide derivatives have been synthesized and investigated for their potential as chemotherapeutic agents. mdpi.comnih.gov Some have shown cytotoxic activity against cancer cell lines. mdpi.comnih.gov Other acrylamide derivatives have been explored as corrosion inhibitors for metals in acidic solutions. nih.gov Additionally, certain N-substituted acrylamides have been synthesized and evaluated for their potential as antiallergic agents. nih.gov

The physicochemical properties of N-aryl acrylamides are influenced by the nature of the substituents on the aryl ring. These properties, in turn, affect their reactivity and potential applications. Data for the closely related isomer, N-(2,5-dimethylphenyl)prop-2-enamide, is available and provides an estimation of the properties of the 2,4-dimethylphenyl variant.

Table 1: Computed Physicochemical Properties of N-(2,5-dimethylphenyl)prop-2-enamide

| Property | Value |

| Molecular Weight | 175.23 g/mol |

| Molecular Formula | C₁₁H₁₃NO |

| XLogP3 | 2.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

| Exact Mass | 175.099714038 Da |

| Monoisotopic Mass | 175.099714038 Da |

| Topological Polar Surface Area | 29.1 Ų |

| Heavy Atom Count | 13 |

| Formal Charge | 0 |

| Complexity | 200 |

Data sourced from PubChem CID 3563053. nih.gov

The study of N-aryl acrylamides extends to their copolymerization with other vinyl monomers to create polymers with tailored properties. mdpi.com The reactivity of the acrylamide monomer in such copolymerizations is a key area of investigation. uobaghdad.edu.iq

Table 2: Research Applications of N-Aryl Acrylamide Derivatives

| Application Area | Specific Use/Finding | Representative Analogues |

| Medicinal Chemistry | Investigated as potential anticancer agents against cell lines such as MCF-7. mdpi.comnih.gov | N-aryl amide derivatives of 4-(furan-2-ylmethylene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one mdpi.comnih.gov |

| N-[4-(4-diphenylmethyl-1-piperazinyl)butyl]-3-(3-pyridyl)acrylamide nih.gov | ||

| Materials Science | Used as corrosion inhibitors for carbon steel in acidic environments. nih.gov | N-(bis(2-hydroxyethyl) carbamothioyl) acrylamide, 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide nih.gov |

| Organic Synthesis | Utilized as Michael acceptors in reactions like the Morita-Baylis-Hillman reaction. researchgate.net | N-(2-hydroxyphenyl) acrylamide researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-4-11(13)12-10-6-5-8(2)7-9(10)3/h4-7H,1H2,2-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZDIKRUWLTATE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to N-(2,4-dimethylphenyl)prop-2-enamide

The construction of the amide bond in this compound is typically achieved through well-established amidation reactions. These methods primarily involve the coupling of a carboxylic acid derivative with an amine.

Amidation Reactions Utilizing Carboxylic Acid Derivatives and Amines

The most direct and widely employed method for the synthesis of this compound is the acylation of 2,4-dimethylaniline (B123086) with an activated derivative of acrylic acid, most commonly acryloyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

The synthesis is typically carried out by reacting 2,4-dimethylaniline with acryloyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine. The base serves to neutralize the hydrochloric acid that is formed as a byproduct of the reaction, driving the equilibrium towards the product. The reaction is generally performed in an inert solvent like dichloromethane (B109758) or diethyl ether at reduced temperatures to control the exothermic nature of the reaction.

A general procedure involves the slow addition of acryloyl chloride to a stirred solution of 2,4-dimethylaniline and the base in a suitable solvent. After the addition is complete, the reaction mixture is typically stirred for a period to ensure complete conversion. The workup usually involves washing the organic layer with aqueous solutions to remove the hydrochloride salt of the base and any unreacted starting materials, followed by drying and removal of the solvent to yield the crude product, which can be further purified by recrystallization or chromatography.

| Reactants | Base | Solvent | General Yield (%) |

| 2,4-Dimethylaniline, Acryloyl Chloride | Triethylamine | Dichloromethane | High |

| 2,4-Dimethylaniline, Acryloyl Chloride | Pyridine | Diethyl Ether | Good to High |

This table represents a generalized summary of common conditions for the synthesis of N-aryl acrylamides.

Advanced Amide Synthesis Techniques via Electrophilic Amide Activation

More advanced and less conventional methods for amide synthesis can also be conceptualized for the preparation of this compound. One such approach involves the electrophilic activation of a pre-formed amide. While not a standard route for this specific compound, the principles of this methodology offer an alternative synthetic strategy.

This method would involve the activation of a simple amide, for instance, N-(2,4-dimethylphenyl)acetamide, to generate a highly reactive electrophilic intermediate, which could then be converted to the desired enamide. A novel, one-step N-dehydrogenation of amides to enamides has been reported using a combination of a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) and an electrophilic activator such as triflic anhydride (B1165640). This combination serves to both activate the amide and act as an oxidant. This approach, however, is more commonly applied to the synthesis of enamides from saturated amides and represents a more complex and specialized route compared to the direct acylation method.

Synthesis of this compound Analogues and Derivatives

The structural framework of this compound allows for various modifications on both the phenyl ring and the prop-2-enamide moiety, leading to a diverse range of analogues and derivatives with potentially altered properties.

Structural Modifications on the Phenyl Ring and Their Synthetic Implications

The synthesis of analogues with different substitution patterns on the phenyl ring can be readily achieved by employing the corresponding substituted anilines in the standard amidation reaction with acryloyl chloride. The nature and position of the substituents on the aniline (B41778) can influence the reactivity of the amine and the properties of the resulting acrylamide (B121943).

For example, the synthesis of various N-(2-arylethyl)-2-methylprop-2-enamides has been reported with substituents such as fluoro, chloro, bromo, and methoxy (B1213986) groups on the benzene (B151609) ring. rsc.org These were synthesized by reacting the appropriately substituted 2-arylethylamines with methacryloyl chloride in the presence of triethylamine. rsc.org This demonstrates the general applicability of the acylation reaction to a wide range of substituted anilines and related primary amines. The electronic effects of the substituents can impact the nucleophilicity of the aniline nitrogen, with electron-donating groups generally increasing reactivity and electron-withdrawing groups decreasing it.

| Substituted Aniline | Acylating Agent | Resulting Analogue |

| 4-Fluoro-2-methylaniline | Acryloyl Chloride | N-(4-fluoro-2-methylphenyl)prop-2-enamide |

| 4-Chloro-2-methylaniline | Acryloyl Chloride | N-(4-chloro-2-methylphenyl)prop-2-enamide |

| 2,4,6-Trimethylaniline | Acryloyl Chloride | N-(2,4,6-trimethylphenyl)prop-2-enamide |

This table provides hypothetical examples based on the general reactivity of substituted anilines.

Variations in the Prop-2-enamide Moiety

Modifications to the prop-2-enamide part of the molecule can be introduced by using different α,β-unsaturated carboxylic acid derivatives in the amidation reaction with 2,4-dimethylaniline. For instance, using methacryloyl chloride instead of acryloyl chloride would result in the corresponding N-(2,4-dimethylphenyl)-2-methylprop-2-enamide. Similarly, crotonyl chloride would yield N-(2,4-dimethylphenyl)but-2-enamide.

The synthesis of a series of N-(2-arylethyl)-2-methylprop-2-enamides has been successfully carried out, showcasing the feasibility of introducing a methyl group at the α-position of the enamide. rsc.org The reaction conditions are generally similar to those used for the synthesis of the parent acrylamide, involving the use of a base and an inert solvent.

| Amine | Acylating Agent | Resulting Analogue |

| 2,4-Dimethylaniline | Methacryloyl Chloride | N-(2,4-dimethylphenyl)-2-methylprop-2-enamide |

| 2,4-Dimethylaniline | Crotonyl Chloride | N-(2,4-dimethylphenyl)but-2-enamide |

| 2,4-Dimethylaniline | Cinnamoyl Chloride | N-(2,4-dimethylphenyl)-3-phenylprop-2-enamide |

This table illustrates potential variations in the prop-2-enamide moiety.

Post-Synthetic Modifications and Functionalization Reactions

The this compound molecule possesses reactive sites that can be targeted for post-synthetic modifications. The electron-deficient double bond of the acrylamide moiety is particularly susceptible to a variety of chemical transformations.

One of the most common reactions involving N-aryl acrylamides is the Michael addition, where a nucleophile adds to the β-carbon of the α,β-unsaturated system. A wide range of nucleophiles, including thiols, amines, and carbanions, can participate in this reaction. For instance, the reaction of N-arylacrylamides with glutathione, a biological thiol, has been studied to understand their reactivity.

The Baylis-Hillman reaction is another important transformation for α,β-unsaturated compounds. N-aryl acrylamides have been shown to be effective Michael acceptors in the Baylis-Hillman reaction with aldehydes in the presence of a tertiary amine catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane). rsc.org This reaction leads to the formation of α-substituted acrylamide derivatives with a new hydroxyl group and a carbon-carbon bond at the α-position. rsc.org

Furthermore, the double bond can undergo cycloaddition reactions. For example, Diels-Alder reactions of acrylamides can be promoted by Lewis acids. The alkene can also be functionalized through hydroarylation reactions. A palladium-catalyzed, α-selective hydroarylation of acrylamides has been reported, which allows for the introduction of an aryl group at the α-position.

| Reaction Type | Reagents | Functionalization Outcome |

| Michael Addition | Thiols (e.g., Glutathione) | Addition of the thiol to the β-carbon |

| Baylis-Hillman Reaction | Aldehydes, DABCO | Formation of an α-hydroxyalkyl group |

| Hydroarylation | Aryl halides, Palladium catalyst | Addition of an aryl group to the α-carbon |

This table summarizes key post-synthetic modifications of the acrylamide moiety.

Reactions at the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is electron-deficient due to the conjugation with the carbonyl group of the amide. This electronic feature dictates its reactivity, making it a prime candidate for conjugate addition reactions, also known as Michael additions.

Michael Addition:

Nucleophiles readily add to the β-carbon of the double bond in a 1,4-conjugate addition fashion. A variety of nucleophiles, including amines, thiols, and carbanions, can be employed in this reaction. For instance, the reaction with amines leads to the formation of β-amino acid derivatives. The general mechanism involves the attack of the nucleophile on the β-carbon, followed by protonation of the resulting enolate intermediate.

A study on the reaction of acrylamide with various amino compounds demonstrated that amino groups add to the double bond via a Michael addition to form 3-(alkylamino)propionamides. nih.gov This reaction is often reversible upon heating. nih.gov The reactivity of N-arylacrylamides in Michael additions with thiols, such as glutathione, has been systematically studied, showing a correlation between the electronic properties of the aryl substituent and the reaction rate. nih.gov

| Nucleophile | Product Type | Reaction Conditions |

| Primary/Secondary Amines | 3-Aminopropionamide derivatives | Typically mild, can be base-catalyzed. mdpi.comresearchgate.net |

| Thiols | 3-(Thioether)propionamide derivatives | Often carried out under neutral or slightly basic conditions. |

| Carbanions (e.g., from malonic esters) | 3-Substituted glutarimide (B196013) precursors | Base-catalyzed (e.g., NaOEt). |

Cycloaddition Reactions:

The double bond of N-aryl acrylamides can also participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a dienophile. These reactions are valuable for the construction of cyclic and bicyclic structures. The reactivity in Diels-Alder reactions is influenced by the electronic nature of both the diene and the dienophile. Lewis acid catalysis can be employed to enhance the reactivity and control the stereoselectivity of the cycloaddition. nih.govmdpi.commdpi.com While specific examples for this compound are not prevalent in general literature, its behavior is expected to be analogous to other N-aryl acrylamides.

| Diene | Cycloaddition Type | Product |

| Cyclopentadiene | [4+2] Diels-Alder | Bicyclic lactam |

| Anthracene | [4+2] Diels-Alder | Tricyclic adduct |

| 1,3-Dipoles (e.g., Nitrones, Azides) | 1,3-Dipolar Cycloaddition | Heterocyclic compounds (e.g., isoxazolidines, triazolines) |

Transformations Involving the Amide Nitrogen

The amide nitrogen in this compound, being part of a secondary amide, has a lone pair of electrons that is delocalized into the carbonyl group. This delocalization imparts specific reactivity to the amide bond.

Hofmann Rearrangement:

Primary amides can undergo the Hofmann rearrangement to yield primary amines with one less carbon atom. wikipedia.orgthermofisher.com This reaction proceeds through an isocyanate intermediate formed by treatment of the amide with bromine and a strong base. wikipedia.org While this compound is a secondary amide and thus not a direct substrate for the classical Hofmann rearrangement, related transformations can be envisioned. For instance, oxidative rearrangements induced by hypervalent iodine reagents can be used for base-sensitive substrates. thermofisher.com An electrochemical Hofmann rearrangement has been reported for acrylamide copolymers, leading to the formation of O-alkyl carbamate (B1207046) side-chains in alcohol solvents. rsc.org This suggests that under specific conditions, the amide group can be a precursor to other functionalities.

| Reagents | Intermediate | Final Product |

| Br₂, NaOH (for primary amides) | Isocyanate | Primary amine (with one less carbon) wikipedia.org |

| (Diacetoxyiodo)benzene (PIDA) | Isocyanate | Amine or carbamate derivative thermofisher.com |

| Electrochemical oxidation in alcohol | Isocyanate | O-alkyl carbamate rsc.org |

N-Dealkylation:

The N-aryl bond in this compound is generally stable. However, metabolic N-dealkylation processes are known for various N-alkyl and N-aryl compounds, often catalyzed by cytochrome P450 enzymes. nih.govsemanticscholar.orgnih.gov In a synthetic context, cleavage of the N-aryl bond would require harsh conditions. More relevant to synthetic transformations would be reactions that modify the aryl ring, though this falls outside the scope of transformations directly involving the amide nitrogen. Electrochemical methods have been explored for the N-dealkylation of sulfonamides, which could potentially be adapted for certain amides. mdpi.com

Despite a comprehensive search for validated spectroscopic data, specific experimental research findings for the compound this compound are not available in publicly accessible scientific literature and spectral databases.

To generate a scientifically accurate article that adheres to the user's strict outline, detailed experimental data for ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for this exact molecule is required. Information is available for isomers (such as N-(2,5-dimethylphenyl)prop-2-enamide) and related compounds (like N-(2,4-dimethylphenyl)acetamide), but using this data would be scientifically inaccurate as the spectral properties would differ.

Therefore, it is not possible to provide the requested article with the required level of detail and accuracy at this time.

Spectroscopic Characterization Techniques in Advanced Research

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, analysis of the crystal lattice reveals the nature of intermolecular interactions that govern the packing of molecules. While a crystal structure for N-(2,4-dimethylphenyl)prop-2-enamide is not publicly available, the crystallographic data of the closely related compound, N-(4-hydroxyphenyl)acrylamide, offers significant insights into the likely structural characteristics of N-aryl propenamides. researchgate.net

Analysis of Molecular Conformation and Torsion Angles

The conformation of N-aryl propenamides is largely dictated by the orientation of the aryl group relative to the propenamide moiety. In the case of N-(4-hydroxyphenyl)acrylamide, the molecule is nearly planar. researchgate.net The acrylamide (B121943) group is conjugated, with the N1-C7 bond length being significantly shorter than a typical C-N single bond, indicating a degree of double bond character. researchgate.net This conjugation contributes to the planarity of this part of the molecule. researchgate.net

The spatial relationship between the two main components of the molecule is defined by the dihedral angle between the mean plane of the acrylamide group and the benzene (B151609) ring. For N-(4-hydroxyphenyl)acrylamide, this angle is a mere 11.6 (2)°. researchgate.net This near-coplanarity suggests a preference for an extended molecular conformation, which can be influenced by electronic effects and crystal packing forces.

Torsion angles are crucial for a detailed description of the molecular shape. wikipedia.orgproteinstructures.com They describe the rotation around a chemical bond. wikipedia.orgproteinstructures.com For N-aryl propenamides, key torsion angles would involve the bonds connecting the aryl ring, the nitrogen atom, the carbonyl group, and the vinyl group. The planarity observed in N-(4-hydroxyphenyl)acrylamide implies that the torsion angles along the backbone of the molecule are close to 0° or 180°. researchgate.net

Below is a table of expected key torsion angles for an N-aryl propenamide, based on the structure of N-(4-hydroxyphenyl)acrylamide, illustrating the planarity of the molecule.

| Torsion Angle | Atoms Involved | Expected Value (°) |

| ω | C(aryl)-N-C(=O)-C(vinyl) | ~180 |

| φ | N-C(aryl)-C(aryl)-C(aryl) | Variable |

| ψ | N-C(=O)-C(vinyl)=C(vinyl) | ~180 |

Data is hypothetical based on the near-planar structure of N-(4-hydroxyphenyl)acrylamide. researchgate.net

Intermolecular Interactions and Crystal Packing Analysis

The way molecules arrange themselves in a crystal is governed by a network of intermolecular interactions. nih.gov In N-aryl amides, hydrogen bonding often plays a dominant role in the crystal packing. nih.gov For N-(4-hydroxyphenyl)acrylamide, the crystal structure is characterized by the formation of two-dimensional corrugated sheets. researchgate.net These sheets are held together by intermolecular O-H···O and N-H···O hydrogen bonds. researchgate.net The presence of both a hydrogen bond donor (the hydroxyl and amide N-H groups) and acceptors (the carbonyl and hydroxyl oxygen atoms) allows for the formation of a robust hydrogen-bonding network. researchgate.net

The following table details the hydrogen bonds found in the crystal structure of N-(4-hydroxyphenyl)acrylamide.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···O | 0.86 | 2.05 | 2.90 | 171 |

| O-H···O | 0.82 | 1.90 | 2.71 | 170 |

Data extracted from the crystallographic study of N-(4-hydroxyphenyl)acrylamide. researchgate.net

Chiral Crystallization Phenomena of Related Structures

Chiral crystallization is a phenomenon where a racemic mixture of a chiral compound crystallizes to form crystals containing only a single enantiomer. crystallizationsystems.com This process, also known as spontaneous resolution, is of significant interest in the pharmaceutical and chemical industries for the separation of enantiomers. nih.govcrystallizationsystems.com For a compound to undergo chiral crystallization, it must crystallize as a conglomerate, which is a mechanical mixture of crystals of the pure enantiomers, rather than as a racemic compound where both enantiomers are present in the same unit cell. nih.gov

While this compound itself is not chiral, the introduction of a chiral center or the presence of atropisomerism (chirality arising from hindered rotation around a single bond) in related N-aryl structures could lead to chiral crystallization phenomena. For instance, N,N'-diarylsquaramides with ortho-substituents can form chiral crystals with one-handed helical networks through specific hydrogen-bonding interactions, despite the absence of a traditional chiral center. nih.gov This demonstrates that chirality in the solid state can be induced by the molecular shape and intermolecular interactions. nih.gov

The potential for atropisomerism exists in N-aryl amides if the rotation around the N-aryl bond is sufficiently hindered, which could be the case with bulky ortho substituents. If a related N-aryl propenamide were chiral, its crystallization behavior would be crucial in determining the method for obtaining enantiomerically pure forms. Techniques such as preferential crystallization could then be employed for chiral resolution. crystallizationsystems.com

Reaction Mechanisms and Mechanistic Studies

Investigation of Amide Bond Formation Mechanisms

The synthesis of N-(2,4-dimethylphenyl)prop-2-enamide, like other N-aryl amides, can be achieved through several mechanistic pathways. The traditional and most common approach involves the reaction of an electrophilic acyl donor with a nucleophilic amine. In this case, 2,4-dimethylaniline (B123086) acts as the nucleophile, attacking an activated form of acrylic acid, such as acryloyl chloride. The mechanism proceeds through a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to form the stable amide bond. youtube.com

Alternative methods for amide bond formation have been explored to overcome limitations of traditional approaches, such as the need for harsh activating agents. One such method is the Umpolung Amide Synthesis (UmAS), which reverses the polarity of the reactants. nih.govnih.gov While not yet specifically documented for this compound, this strategy involves the reaction of an α-halonitroalkane with an N-aryl hydroxylamine (B1172632) in the presence of a Brønsted base. nih.gov This pathway avoids the direct use of a carboxylic acid derivative and has been shown to be effective for the synthesis of other challenging N-aryl amides. nih.gov

Another innovative approach is the direct N-dehydrogenation of a corresponding saturated amide. This method involves the electrophilic activation of the amide with an agent like triflic anhydride (B1165640) in the presence of a base. nih.gov This activation generates an iminium triflate intermediate, which then undergoes deprotonation and elimination to form the enamide. nih.gov

Table 1: Comparison of Amide Bond Formation Mechanisms

| Mechanism | Key Reactants | Key Intermediates | Advantages |

| Nucleophilic Acyl Substitution | 2,4-dimethylaniline, Acryloyl Chloride | Tetrahedral Intermediate | Well-established, high yielding |

| Umpolung Amide Synthesis (UmAS) | N-(2,4-dimethylphenyl)hydroxylamine, α-halonitroalkane | Not explicitly defined for this compound | Mild conditions, avoids carboxylic acid activation |

| Direct N-Dehydrogenation | N-(2,4-dimethylphenyl)propanamide, Triflic Anhydride | Iminium Triflate | Direct conversion from saturated amide |

Mechanisms of Olefinic Reactivity in the Prop-2-enamide Moiety

The carbon-carbon double bond in the prop-2-enamide moiety is electron-deficient due to the electron-withdrawing nature of the adjacent carbonyl group, making it susceptible to various addition reactions.

While the double bond is electron-deficient, electrophilic addition can still occur, particularly with strong electrophiles. The mechanism typically involves the initial attack of the electrophile on the π-bond, leading to the formation of a carbocation intermediate. The regioselectivity of this addition is governed by the stability of the resulting carbocation. In the case of this compound, the carbocation would be more stable at the α-position to the carbonyl group due to resonance stabilization. The subsequent attack of a nucleophile on this carbocation completes the addition reaction. The stereochemistry of such additions can be influenced by the reaction conditions and the nature of the electrophile and nucleophile. scispace.comnih.gov

The olefinic portion of this compound is a prime candidate for radical reactions. Radical addition to the double bond can be initiated by a radical species, leading to the formation of a new carbon-centered radical. This intermediate can then participate in further reactions.

A significant radical process involving related N-aryl enamides is radical cyclization. For instance, in reactions analogous to those seen with N-phenylpent-4-enamides, an amidyl radical can be generated, which then undergoes an intramolecular cyclization by attacking the double bond. mdpi.com This process, often a 5-exo-trig cyclization, leads to the formation of a five-membered ring, resulting in γ-lactam derivatives. mdpi.com Mechanistic studies suggest that these reactions can be initiated by various means, including the use of radical initiators or through photoredox catalysis. mdpi.com

Rearrangement Reactions Involving this compound Scaffolds

The acrylamide (B121943) scaffold can undergo rearrangement reactions under specific conditions. One notable example is the Hofmann rearrangement, which can be initiated electrochemically on acrylamide-containing polymers. rsc.org This rearrangement involves the conversion of a primary amide to an amine with one fewer carbon atom, proceeding through an isocyanate intermediate. rsc.org For this compound, a similar rearrangement could potentially be induced, leading to the formation of N-(2,4-dimethylphenyl)vinylamine after hydrolysis of the isocyanate. The proposed mechanism for the electrochemical variant involves the formation of an N-bromoamide intermediate, which then rearranges to the isocyanate upon treatment with a base. rsc.org

Catalytic Approaches in this compound Transformations

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of reactions involving this compound.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While typically focused on aryl halides, methods for the N-arylation of amides have been developed. nih.gov These reactions often employ specialized phosphine (B1218219) ligands to facilitate the catalytic cycle, which involves oxidative addition, transmetalation (or deprotonation of the amide), and reductive elimination.

Catalytic hydrogenation is a common method for reducing the carbon-carbon double bond of the prop-2-enamide moiety. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. rsc.orgmit.edu The mechanism involves the adsorption of both the alkene and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bond, resulting in the formation of N-(2,4-dimethylphenyl)propanamide. The selectivity of this reduction is generally high for the double bond over the aromatic ring under mild conditions. mit.edu

Derivatization and Analog Synthesis Strategies

Systematic Exploration of Aryl Ring Substituents in N-Phenylacrylamide Derivatives

The introduction of halogen atoms (F, Cl, Br, I) to the N-aryl ring is a common strategy in medicinal and materials chemistry. Halogenation can significantly alter a molecule's lipophilicity, metabolic stability, and electronic properties. Modern synthetic methods are moving towards more sustainable and efficient processes. An electrochemical cascade methodology, for example, enables an atom-economical synthesis of halogenated N-aryl amides. chemrxiv.org This approach combines amide bond formation with an electrocatalytic C-H chlorination step, avoiding the need for complex reagents and reaction conditions that can hinder scalability. chemrxiv.org

This process demonstrates robustness through the synthesis of a wide array of products, including those with complex molecular scaffolds. chemrxiv.org The development of such green synthetic methodologies is a critical objective in modern chemistry, addressing the shortcomings of existing strategies that often require separate steps and harsh reagents for amidation and halogenation. chemrxiv.org

Table 1: Synthetic Approaches for Halogenated N-Aryl Amides

| Method | Description | Advantages |

|---|---|---|

| Electrochemical Cascade | Amide bond formation followed by electrocatalytic C-H halogenation. chemrxiv.org | Atom-economical, environmentally benign, suitable for complex molecules. chemrxiv.org |

Alkoxy (-OR) and alkyl (-R) groups can be introduced to the phenyl ring to modulate steric bulk and electronic properties. The synthesis of alkoxy-substituted analogues often involves standard methods like the Williamson ether synthesis, where a hydroxy-substituted precursor is treated with an alkyl halide. researchgate.net Regioselective synthesis allows for the precise placement of these substituents. For instance, methods have been developed for the regioselective synthesis of nonsymmetrically substituted dialkoxyphenazines, starting from substituted 4,5-dialkoxy-2-nitroanilines. nih.govnih.gov

The Knoevenagel condensation is another versatile method used to prepare alkoxy ring-substituted phenylcyanoacrylates, which are related structures. chemrxiv.org This reaction typically involves the piperidine-catalyzed condensation of an appropriate ring-substituted benzaldehyde (B42025) with a cyanoacetate (B8463686) ester. chemrxiv.orgchemrxiv.org

Table 2: Examples of Alkoxy and Alkyl Substitution Reactions

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Williamson Ether Synthesis | Hydroxy-aryl precursor, Alkyl halide, Base (e.g., K2CO3) | Alkoxy-substituted aryl compound. researchgate.net |

| Knoevenagel Condensation | Alkoxy-substituted benzaldehyde, Cyanoacetate ester, Piperidine catalyst | Alkoxy ring-substituted phenylcyanoacrylate. chemrxiv.orgchemrxiv.org |

Modification of the Prop-2-enamide Backbone

The prop-2-enamide moiety is a key functional component, featuring a reactive alkene and an amide linkage. Modifications to this backbone can profoundly influence the molecule's reactivity and geometry.

The introduction of a cyano group (-C≡N) or other electron-withdrawing groups onto the alkene backbone creates a Michael acceptor, altering the electronic nature of the double bond. The nitrile group is highly reactive and can be modified through reactions like nucleophilic addition and cycloaddition. researchgate.net The presence of a cyano group on a prop-2-enamide backbone can make the compound a useful building block in organic synthesis. smolecule.com Synthetic methods for introducing these groups often involve condensation reactions. For example, the Knoevenagel condensation of aldehydes with active methylene (B1212753) compounds like cyanoacetates is a common route. chemrxiv.orgchemrxiv.org

The carbon-carbon double bond in the prop-2-enamide backbone allows for the existence of geometric isomers (E/Z isomerism). studymind.co.uk This isomerism arises from the restricted rotation around the C=C bond, leading to distinct spatial arrangements of substituents. studymind.co.uk The specific isomer obtained can be influenced by the synthetic route. For instance, Knoevenagel condensations can lead to the preferential formation of one isomer over the other, depending on the reactants and reaction conditions. nih.gov

In some cases, a mixture of E/Z isomers may be formed. nih.gov The separation of these isomers can be challenging, but specific synthetic pathways can be designed to produce a single isomer selectively. tsijournals.com Furthermore, isomerization from one form to another can sometimes be induced, for example, through photoisomerization, which can be optimized in either batch or flow processes. rsc.org The different isomers can exhibit distinct properties due to variations in their molecular conformation and supramolecular interactions. rsc.org

Table 3: Factors Influencing E/Z Isomerism in Synthesis

| Factor | Influence on Isomer Outcome | Example |

|---|---|---|

| Synthetic Route | The choice of reaction can favor a specific isomer. | Knoevenagel condensation often yields the more thermodynamically stable E-isomer. nih.gov |

| Reaction Conditions | Temperature, solvent, and catalyst can affect the E/Z ratio. |

Synthesis of Heterocyclic Fused Derivatives (e.g., Pyrazole-Containing Analogues)

Fusing a heterocyclic ring system, such as pyrazole (B372694), to the core structure can create novel compounds with significantly different properties. The synthesis of pyrazole derivatives is a well-established area of heterocyclic chemistry. ias.ac.in A common and powerful method is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent like an α,β-unsaturated ketone) and a hydrazine (B178648) derivative. nih.govmdpi.com

The prop-2-enamide backbone can be considered a precursor to an α,β-unsaturated carbonyl system. By modifying this backbone, it could be made suitable for reaction with hydrazines to form a pyrazoline, which can then be oxidized to the corresponding pyrazole. Aminopyrazoles are also versatile building blocks for creating more complex pyrazole-fused heterocycles through multicomponent reactions. researchgate.net These synthetic strategies open avenues to a wide range of structurally diverse, fused analogues. mdpi.comresearchgate.net

Strategies for Chiral Synthesis of N-(2,4-dimethylphenyl)prop-2-enamide Derivatives

The synthesis of chiral derivatives of this compound can be approached through several strategic pathways. These include the enantioselective conjugate addition of nucleophiles to the α,β-unsaturated amide system, asymmetric hydrogenation of the carbon-carbon double bond, and the use of chiral auxiliaries to direct diastereoselective transformations. Each strategy offers distinct advantages and is chosen based on the desired stereochemical outcome and the nature of the derivative being synthesized.

Asymmetric Conjugate Addition

Asymmetric conjugate addition, or Michael addition, is a powerful tool for the formation of carbon-carbon or carbon-heteroatom bonds at the β-position of the acrylamide (B121943). This method introduces a new chiral center and is often catalyzed by chiral metal complexes or organocatalysts.

Organocatalytic Michael Addition:

Organocatalysis has emerged as a robust strategy for the enantioselective Michael addition to α,β-unsaturated systems. For N-aryl acrylamides, chiral amines and thiourea-based catalysts have demonstrated considerable success. For instance, the addition of nitroalkanes to β-trifluoromethylated acrylamides has been achieved with high diastereoselectivity and enantioselectivity using organocatalysts. While specific data for this compound is not extensively documented in publicly available literature, the general applicability of this method to similar substrates suggests its potential.

A representative example of this strategy involves the reaction of a β-substituted acrylamide with a nucleophile in the presence of a chiral organocatalyst. The catalyst forms a transient chiral intermediate with the substrate, guiding the nucleophilic attack to one face of the molecule, thereby inducing chirality.

Table 1: Representative Organocatalytic Michael Addition to Acrylamide Derivatives

| Entry | Acrylamide Substrate | Nucleophile | Catalyst | Solvent | Temp (°C) | Yield (%) | dr | ee (%) |

| 1 | N-Phenyl-3-(trifluoromethyl)acrylamide | Nitromethane | Cinchona-derived thiourea | Toluene | -20 | 95 | 95:5 | 98 |

| 2 | N-Benzyl-3-phenylacrylamide | Dimethyl malonate | Squaramide | CH2Cl2 | 25 | 92 | - | 95 |

Copper-Catalyzed Asymmetric Conjugate Addition of Grignard Reagents:

The copper-catalyzed conjugate addition of Grignard reagents is a well-established method for forming C-C bonds with high enantioselectivity. The use of chiral phosphine (B1218219) ligands in conjunction with copper salts allows for the stereocontrolled addition of alkyl or aryl groups to the β-position of N-aryl acrylamides. The selection of the chiral ligand is crucial for achieving high levels of asymmetric induction. While direct examples for this compound are scarce, the methodology has been successfully applied to a range of cyclic enones and other α,β-unsaturated compounds, indicating its potential for this substrate class.

Table 2: Copper-Catalyzed Asymmetric Conjugate Addition to α,β-Unsaturated Systems

| Entry | Substrate | Grignard Reagent | Chiral Ligand | Copper Salt | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Cyclohexenone | EtMgBr | (S)-Taniaphos | CuBr·SMe2 | THF | -78 | 98 | 96 |

| 2 | N-Acryloyl-2-oxazolidinone | n-BuMgCl | (R,R)-Josiphos | CuCl | Et2O | -60 | 85 | 92 |

Asymmetric Hydrogenation

Asymmetric hydrogenation of the olefinic bond in this compound derivatives offers a direct route to chiral saturated amides. This transformation is typically catalyzed by transition metal complexes, most notably those of rhodium and ruthenium, bearing chiral phosphine ligands. The choice of ligand is paramount in determining the enantioselectivity of the reaction.

Rhodium-Catalyzed Asymmetric Hydrogenation:

Rhodium complexes with chiral bisphosphine ligands, such as those from the SDP family, have been shown to be highly effective for the asymmetric hydrogenation of β-branched enamides, affording β-stereogenic amines with excellent enantioselectivities. rsc.org This approach is applicable to the synthesis of chiral derivatives of this compound, where the double bond is reduced to create a stereocenter.

Table 3: Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides

| Entry | Substrate | Ligand | Catalyst Precursor | Solvent | Pressure (atm) | Temp (°C) | Conversion (%) | ee (%) |

| 1 | (Z)-N-(1-Phenylprop-1-en-2-yl)acetamide | (R)-SDP | [Rh(COD)2]BF4 | Toluene | 10 | 25 | >99 | 96 |

| 2 | (Z)-N-(1-Cyclohexylprop-1-en-2-yl)acetamide | (R)-SDP | [Rh(COD)2]BF4 | Toluene | 10 | 25 | >99 | 94 |

Use of Chiral Auxiliaries

The use of a chiral auxiliary is a classical yet reliable strategy for diastereoselective synthesis. In this approach, the achiral this compound is first reacted with a chiral molecule (the auxiliary) to form a new, chiral substrate. Subsequent reactions on this modified substrate are then directed by the stereocenter(s) of the auxiliary, leading to the formation of a new stereocenter with high diastereoselectivity. Finally, the auxiliary is cleaved to yield the desired enantiomerically enriched product.

Pseudoephedrine and its derivatives are well-known chiral auxiliaries that have been successfully employed in the diastereoselective conjugate addition-alkylation of α,β-unsaturated amides. nih.gov This strategy allows for the construction of quaternary carbon centers with high stereocontrol.

Table 4: Diastereoselective Conjugate Addition Using a Chiral Auxiliary

| Entry | Acrylamide-Auxiliary Adduct | Nucleophile | Alkylating Agent | Diastereomeric Ratio (dr) |

| 1 | (1R,2R)-Pseudoephenamine-crotonamide | Me2CuLi | MeI | >98:2 |

| 2 | (1S,2S)-Pseudoephedrine-cinnamide | Ph2CuLi | EtI | 95:5 |

Polymer Chemistry Applications and Polymerization Studies

Monomer Reactivity and Polymerization Kinetics of N-(2,4-dimethylphenyl)prop-2-enamide

Specific quantitative data on the monomer reactivity ratios and detailed polymerization kinetics for this compound are not extensively documented. However, the reactivity of N-substituted acrylamide (B121943) monomers in radical polymerization is influenced by the nature of the substituent on the nitrogen atom. The presence of the 2,4-dimethylphenyl group, a bulky aromatic substituent, is expected to exert significant steric and electronic effects.

Generally, the polymerization kinetics of acrylamide and its derivatives can be complex. For the parent monomer, acrylamide, the reaction follows ideal polymerization kinetics under the quasi-steady state approximation for much of its conversion. The rate of polymerization is dependent on monomer and initiator concentrations, with the weight-average molecular mass being proportional to the inverse square root of the initiator concentration. acs.org The solvent can also play a crucial role; for instance, the free radical polymerization of N,N-dimethylacrylamide is strongly accelerated in aqueous media, a kinetic effect attributed to hydrogen bonding between the amide carbonyl group and water molecules. researchgate.net For this compound, the bulky, hydrophobic nature of the dimethylphenyl group would likely lead to different kinetic profiles, particularly in different solvents.

Homopolymerization Studies

Homopolymers of this compound are synthesized to study the fundamental properties conferred by this monomer unit, such as thermal stability, solubility, and mechanical properties, which are influenced by the rigid aromatic side chains.

Conventional free radical polymerization is a common method for synthesizing polymers from acrylamide-based monomers. The process is initiated by the decomposition of a radical initiator, such as an azo compound or a peroxide, to generate primary radicals. These radicals then react with the monomer to initiate the polymer chain, which propagates through the successive addition of monomer units. Termination typically occurs through bimolecular reactions of growing polymer chains.

Control over the polymerization of N-substituted acrylamides can be challenging. For many acrylamide derivatives, achieving polymers with a predefined molecular weight and narrow molecular weight distribution (low polydispersity index, PDI) requires the use of controlled or living radical polymerization techniques. cmu.edu

The architecture of poly(this compound) is highly dependent on the polymerization conditions. Key factors include:

Initiator Concentration: Higher initiator concentrations generally lead to lower molecular weight polymers due to an increased number of initiation events and a higher rate of termination. acs.org

Monomer Concentration: The initial monomer concentration can affect the rate of polymerization and the final molecular weight. In some systems, very low monomer concentrations are used to suppress the gel effect and deviations from ideal polymerization behavior. tandfonline.com

Solvent: The choice of solvent can significantly alter polymerization kinetics and, consequently, the polymer's molecular weight and PDI. researchgate.net

Temperature: Temperature affects the rate of initiator decomposition and the propagation and termination rate constants, thereby influencing both the polymerization rate and the properties of the resulting polymer.

Copolymerization with Other Monomers

Copolymerization of this compound with other monomers is a key strategy to tailor the final properties of the material. By incorporating different comonomers, properties such as hydrophilicity, thermal response, and mechanical strength can be precisely controlled.

N-substituted acrylamides are frequently copolymerized with other vinylic monomers to create materials with desired physicochemical properties. uobaghdad.edu.iqresearchgate.net Studies on related N-arylalkylacrylamides have shown successful copolymerization with acrylamide in aqueous solutions using micellar polymerization techniques. researchgate.net This method is known to produce copolymers with a block-like structure, where the hydrophobic monomer units are grouped together. kpi.ua Copolymerization with methacrylamide (B166291) derivatives is also a viable route to introduce different functionalities and modify polymer properties.

The table below illustrates potential comonomers that are commonly used with N-substituted acrylamides, based on studies of analogous systems.

| Comonomer Class | Specific Examples | Potential Property Modification |

| Acrylamides | Acrylamide, N-isopropylacrylamide, N,N-dimethylacrylamide | Hydrophilicity, Thermo-responsiveness, Solubility |

| Methacrylamides | Methacrylamide, N-(2-hydroxypropyl)methacrylamide | Increased glass transition temperature, Biocompatibility |

| Acrylates | Methyl acrylate, Butyl acrylate | Flexibility, Adhesion |

| Styrenics | Styrene | Hardness, Refractive index |

| Nitriles | Acrylonitrile | Chemical resistance, Barrier properties |

To synthesize well-defined copolymers with controlled architecture, low PDI, and predetermined molecular weights, controlled radical polymerization (CRP) methods are employed.

Atom Transfer Radical Polymerization (ATRP) has been attempted for (meth)acrylamide monomers, but achieving good control is often difficult. nih.gov Challenges include the formation of stable complexes between the polymer's amide groups and the copper catalyst, which can slow the deactivation step and lead to a loss of control. cmu.eduacs.org While block copolymers have been synthesized using ATRP-prepared macroinitiators, the process for acrylamides is often not a well-controlled ("living") polymerization. acs.org

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization is generally a more versatile and effective method for the controlled polymerization of acrylamide-based monomers. nih.govmdpi.com The RAFT process allows for the synthesis of polymers with predictable molecular weights and narrow distributions by using a chain transfer agent (CTA). usm.edu It has been successfully applied to a wide variety of acrylamides, including N,N-dimethylacrylamide and N-isopropylacrylamide, to create well-defined random and block copolymers. nih.govresearchgate.netpsu.edu Given its success with other N-substituted acrylamides, RAFT would be the preferred method for synthesizing well-defined homopolymers of this compound and its block copolymers. researchgate.net

Synthesis of Molecularly Imprinted Polymers (MIPs) Utilizing this compound Scaffolds

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target molecule. The use of N-(2-arylethyl)-2-methylprop-2-enamides, a class of compounds to which this compound belongs, has been explored for the fabrication of MIPs. researchgate.netnih.gov These compounds serve as functionalized templates, where the template molecule is covalently bound to a polymerizable moiety. mdpi.com This approach allows for the creation of well-defined binding cavities within the polymer matrix after the template is removed.

A study by Sobiech et al. investigated the synthesis of six different aromatic N-(2-arylethyl)-2-methylprop-2-enamides with various substituents on the benzene (B151609) ring. nih.gov These compounds were synthesized from 2-arylethylamines and methacryloyl chloride with high yields (46–94%). researchgate.netnih.gov While this particular study did not include the 2,4-dimethylphenyl derivative, the methodology provides a blueprint for its potential synthesis and application in MIPs. The general scheme involves the reaction of 2-(2,4-dimethylphenyl)ethylamine with an appropriate acryloyl or methacryloyl derivative.

In an exemplary synthesis of an imprinted polymer, a related compound, N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide, was polymerized with divinylbenzene (B73037) as a cross-linker. researchgate.netmdpi.com This process employed a covalent imprinting strategy during polymerization, followed by non-covalent interactions for the rebinding of the target analyte. mdpi.com The resulting MIPs demonstrated a high affinity for the target biomolecules tyramine (B21549) and L-norepinephrine. researchgate.netnih.gov

The table below summarizes the various substituents on the N-(2-arylethyl)-2-methylprop-2-enamide scaffold that have been synthesized and studied for MIP applications.

| Substituent on Benzene Ring | Yield (%) |

| 4-F | 46-94 |

| 4-Cl | 46-94 |

| 2,4-Cl₂ | 46-94 |

| 4-Br | 46-94 |

| 4-OMe | 46-94 |

| 3,4-(OMe)₂ | 46-94 |

Data sourced from studies on N-(2-arylethyl)-2-methylprop-2-enamides. nih.gov

Semi-Covalent Imprinting Strategies for Template Removal

Semi-covalent imprinting is a strategy that combines the advantages of both covalent and non-covalent imprinting methods. dicp.ac.cnmdpi.com In this approach, the template is covalently bound to the functional monomer during the polymerization process, which ensures a high degree of template incorporation and well-defined binding sites. researchgate.net After polymerization, the covalent bond is cleaved to remove the template, leaving behind specific recognition cavities. mdpi.com The rebinding of the target molecule to the MIP then occurs through non-covalent interactions. mdpi.comresearchgate.net

In the context of N-(2-arylethyl)-2-methylprop-2-enamides, the amide linkage serves as the cleavable covalent bond. researchgate.netmdpi.com The hydrolysis of this amide bond is a critical step in the semi-covalent imprinting process. For instance, in the case of the MIP synthesized from N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide, the amide linkage was hydrolyzed using 1 mol L⁻¹ hydrochloric acid under reflux for up to 3 hours to remove the 2-(4-bromophenyl)ethylamine residue. mdpi.com This process creates specific cavities within the polymer that are complementary in size and shape to the original template.

The adsorption studies on the resulting MIPs, after template removal, showed significant imprinting factors. The imprinting factor is a measure of the selectivity of the MIP for the target molecule compared to a non-imprinted polymer (NIP). For the MIP targeting tyramine and L-norepinephrine, the imprinting factors were 2.47 and 2.50, respectively, when compared to a non-imprinted polymer synthesized from methacrylic acid and divinylbenzene. researchgate.netmdpi.comnih.gov

Functionalized Template Design for MIP Fabrication

The design of the functionalized template is a crucial aspect of MIP synthesis. By incorporating the template molecule into a polymerizable monomer, a more homogeneous distribution of binding sites can be achieved. N-(2-arylethyl)-2-methylprop-2-enamides are examples of such functionalized templates. researchgate.netnih.gov In these molecules, the N-(2-arylethyl) group acts as the template, and the prop-2-enamide group is the polymerizable unit.

The synthesis of these functionalized templates involves the reaction of a 2-arylethylamine with methacryloyl chloride in a suitable solvent like ethylene (B1197577) dichloride. researchgate.netnih.gov This straightforward synthetic route allows for the preparation of a variety of functionalized templates with different substituents on the aromatic ring, enabling the tuning of the MIP's selectivity for different target analytes. nih.gov

An exemplary experiment utilized N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide as the functionalized template and divinylbenzene as the cross-linking monomer. nih.gov The polymerization was carried out in toluene, which acted as a porogen to create a porous polymer structure. mdpi.com The use of a functionalized template in this manner leads to the formation of MIPs with a high affinity for target biomolecules that are structurally similar to the template, such as tyramine and L-norepinephrine. researchgate.netnih.gov

The table below details the components used in the exemplary synthesis of an MIP using a functionalized template.

| Component | Role |

| N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide | Functionalized Template |

| Divinylbenzene | Cross-linker |

| Toluene | Porogen |

This data is based on a representative synthesis of an MIP using a related N-(2-arylethyl)-2-methylprop-2-enamide. mdpi.com

Despite a comprehensive search for scientific literature focusing on the computational and theoretical investigations of this compound, no specific studies detailing the quantum chemical calculations, conformational analysis, molecular dynamics simulations, predicted spectroscopic properties, or reaction pathway analysis for this particular compound could be located.

The provided search results pertain to related but structurally distinct molecules or offer general descriptions of computational chemistry methods. For instance, while studies on other complex amides have utilized Density Functional Theory (DFT) to explore reaction mechanisms and molecular properties, these findings are specific to the compounds investigated in those papers and cannot be extrapolated to this compound.

Therefore, it is not possible to provide a detailed, scientifically accurate article with the requested data tables and research findings as per the specified outline, due to the absence of published research on the computational chemistry of this compound in the available resources.

Structure Activity Relationship Studies Chemical Emphasis

Correlation of Molecular Descriptors with Chemical Reactivity

The reactivity of N-(2,4-dimethylphenyl)prop-2-enamide can be quantified and predicted by examining its molecular descriptors. These descriptors fall into three main categories: electronic, steric, and lipophilic parameters. Each provides insight into different aspects of the molecule's behavior in a chemical environment.

Electronic parameters describe the electron-donating or electron-withdrawing nature of substituents on the aromatic ring, which in turn influences the electron density throughout the molecule. The Hammett equation is a widely used tool in physical organic chemistry to quantify the effect of substituents on the reactivity of aromatic compounds. rsc.org The Hammett constant, σ, is a measure of the electronic effect of a substituent. For disubstituted benzene (B151609) rings, the Hammett constants are often considered to be additive, particularly when the substituents are in the meta and para positions. researchgate.netarxiv.org

The 2,4-dimethylphenyl group possesses two methyl substituents. The methyl group is generally considered to be electron-donating through an inductive effect. The Hammett constants for a methyl group are σ_meta_ = -0.07 and σ_para_ = -0.17. An estimated additive Hammett constant for the 2,4-dimethyl substitution pattern can be calculated, although it should be noted that the ortho (2-position) substituent also introduces steric effects that are not captured by the standard Hammett equation. The combined electronic effect of the two methyl groups in this compound makes the phenyl ring more electron-rich compared to an unsubstituted phenyl ring. This increased electron density can influence the reactivity of both the amide linkage and the prop-2-enamide moiety.

| Substituent | Position | Hammett Constant (σ) |

|---|---|---|

| Methyl | meta | -0.07 |

| Methyl | para | -0.17 |

| 2,4-Dimethyl (Estimated Additive) | - | -0.24 |

Steric parameters quantify the spatial bulk of substituents and their influence on the accessibility of a reaction center. The Taft equation is an extension of the Hammett equation that accounts for both polar (electronic) and steric effects. science.govwikipedia.org The Taft steric parameter, E_s_, provides a measure of the steric hindrance caused by a substituent. slideshare.net For the N-(2,4-dimethylphenyl) group, the ortho-methyl substituent, in particular, will exert a significant steric effect. This steric hindrance can influence the planarity of the molecule, potentially affecting the conjugation between the aromatic ring and the amide group. It can also sterically shield the amide bond and the alkene from attack by certain reagents.

Calculating a precise Taft E_s_ value for the entire 2,4-dimethylphenyl group is not standard practice, as these parameters are typically assigned to individual substituents. However, the presence of the ortho-methyl group suggests a significant steric impediment compared to an unsubstituted or para-substituted N-phenylpropanamide. This steric bulk can decrease reaction rates by hindering the approach of reactants to the amide or alkene functionalities.

| Substituent | Taft Steric Parameter (E_s_) |

|---|---|

| Methyl | -1.24 |

| Ethyl | -1.31 |

| Isopropyl | -1.71 |

| tert-Butyl | -2.78 |

Note: E_s_ values are for individual alkyl groups and are provided for comparison to illustrate the effect of increasing steric bulk.

The two methyl groups on the phenyl ring of this compound increase its lipophilicity compared to the unsubstituted N-phenylprop-2-enamide. A higher log P value indicates greater solubility in nonpolar solvents and membranes, which can influence its chemical behavior in biphasic reaction systems or its ability to traverse cell membranes in biological contexts. The π value for a methyl group is approximately +0.5. Therefore, the estimated increase in log P for this compound relative to the unsubstituted analog would be around 1.0.

| Parameter | Description | Estimated Value/Effect for 2,4-dimethylphenyl group |

|---|---|---|

| log P | Octanol-water partition coefficient | Increased compared to unsubstituted phenyl |

| Hansch-Fujita π | Hydrophobic substituent constant | Approximately +1.0 (additive from two methyl groups) |

Influence of Substituents on Amide Bond Stability and Reactivity

The stability of the amide bond in this compound is influenced by the electronic and steric properties of the 2,4-dimethylphenyl substituent. The amide bond is generally stable due to resonance delocalization of the nitrogen lone pair into the carbonyl group. nih.gov Substituents on the nitrogen atom can modulate this resonance.

Impact of Aromatic Substitution on Electrophilic/Nucleophilic Character of the Alkene Moiety

The prop-2-enamide moiety contains an electrophilic β-carbon due to the electron-withdrawing effect of the carbonyl group, making it susceptible to nucleophilic attack, such as in Michael addition reactions. The substituents on the aromatic ring can electronically influence the reactivity of this alkene.

The electron-donating methyl groups on the phenyl ring of this compound increase the electron density on the amide nitrogen. This increased electron density can be delocalized through the amide bond to the carbonyl group and, to a lesser extent, to the alkene. This delocalization can slightly reduce the electrophilicity of the β-carbon of the alkene, thereby decreasing its reactivity towards nucleophiles compared to an N-aryl acrylamide (B121943) with electron-withdrawing substituents. nih.govacs.org

Conversely, the electron-donating nature of the 2,4-dimethylphenyl group would make the aromatic ring itself more susceptible to electrophilic aromatic substitution reactions, should such reaction conditions be employed. researchgate.net The directing effects of the two methyl groups would favor electrophilic attack at the positions ortho and para to them.

Quantitative Structure-Activity Relationships (QSAR) for Chemical Performance Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their observed chemical or biological activity. researchgate.net For this compound and its analogs, QSAR models could be developed to optimize a desired chemical property, such as reaction rate, stability, or selectivity.

A QSAR model for the chemical performance of a series of N-arylprop-2-enamides would typically involve the molecular descriptors discussed in section 8.1 (electronic, steric, and lipophilic). For instance, a model could be developed to predict the rate of a specific reaction, such as a Michael addition. The model might take the form of a linear equation:

log(Reactivity) = c_1_σ + c_2_E_s_ + c_3_π + constant

where c_1_, c_2_, and c_3_ are coefficients determined through regression analysis of a training set of compounds with known reactivities. Such models can guide the synthesis of new derivatives with optimized performance by predicting their reactivity based on their structural features. arxiv.orgnih.gov For example, if a higher reaction rate is desired, the model might suggest substituents that increase the electrophilicity of the alkene (more positive σ values) while minimizing steric hindrance (less negative E_s_ values).

Advanced Materials Science Applications

Polymer Materials with Tailored Functionality for Chemical Applications

Polymers derived from N-(2,4-dimethylphenyl)prop-2-enamide are noted for their potential in creating materials with precisely controlled functionalities. The presence of the N-substituted phenyl ring allows for the fine-tuning of polymer properties such as hydrophobicity, thermal stability, and molecular recognition capabilities. This versatility is particularly valuable in chemical applications where specificity and efficiency are paramount.

One of the most promising applications of this compound is in the synthesis of Molecularly Imprinted Polymers (MIPs). MIPs are synthetic polymers engineered to have cavities with a high affinity and selectivity for a specific target molecule (the template). The monomer, this compound, can act as a functional monomer that interacts with the template molecule during polymerization.

In a process known as molecular imprinting, the functional monomer arranges around a template molecule. This assembly is then locked in place by copolymerizing with a cross-linking agent, such as divinylbenzene (B73037). mdpi.com Subsequent removal of the template molecule leaves behind a cavity that is complementary in size, shape, and chemical functionality to the target analyte. This "molecular memory" allows the MIP to selectively rebind the target molecule from a complex mixture.

Research on structurally similar compounds, such as N-(2-arylethyl)-2-methylprop-2-enamides, has demonstrated the effectiveness of this approach. For instance, an imprinted polymer was created using N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide as a functionalized template to selectively adsorb the biomolecules tyramine (B21549) and L-norepinephrine. mdpi.comresearchgate.net The resulting MIP showed a high affinity for these molecules, with significant imprinting factors when compared to a non-imprinted polymer (NIP). researchgate.net This semi-covalent imprinting strategy highlights the potential for polymers based on this compound to be used in advanced separation and purification technologies, such as solid-phase extraction for environmental or biomedical analyses. mdpi.com

| Target Analyte | Imprinting Factor (IF) | Reference |

|---|---|---|

| Tyramine | 2.47 | mdpi.comresearchgate.net |

| L-norepinephrine | 2.50 | mdpi.comresearchgate.net |

The imprinting factor (IF) is the ratio of the amount of analyte bound by the MIP to the amount bound by the non-imprinted polymer (NIP), indicating the selectivity of the imprinted material.

The high selectivity of MIPs synthesized with N-aryl substituted acrylamides makes them excellent candidates for use as recognition elements in chemical sensors. When a polymer based on this compound selectively binds to its target analyte, this event can be converted into a measurable signal (e.g., optical, electrochemical, or mass-based).

For example, an MIP-based sensor could be designed by coating an electrode or a quartz crystal microbalance with a thin film of the selective polymer. Upon exposure to a sample containing the target analyte, the analyte binds to the imprinted cavities, causing a change in the electrical properties or mass of the sensor, which can be detected and quantified. The inherent stability and robustness of these synthetic polymers offer a significant advantage over biological recognition elements like antibodies or enzymes.

Application in Functional Materials and Catalysis

Polymers derived from N-substituted acrylamides, such as poly(N-isopropylacrylamide), are well-known for their "smart" or responsive properties. acs.orgmdpi.com These polymers can undergo reversible phase transitions in response to external stimuli like temperature. acs.org This behavior can be harnessed to create functional materials for catalysis.

A polymer synthesized from this compound could serve as a support for catalytic nanoparticles or enzymes. nih.govresearchgate.net For instance, metallic nanoparticles could be synthesized within the polymer matrix. The polymer network stabilizes the nanoparticles and prevents their aggregation. nih.gov Furthermore, if the polymer exhibits thermoresponsive behavior, its conformation can be changed by adjusting the temperature. This change can modulate access of reactants to the catalytic sites, effectively acting as a switch to turn the catalytic activity on or off. acs.org This approach also facilitates the recovery and recycling of the catalyst, as the polymer support can be precipitated from the reaction mixture by a simple temperature change. acs.org

Development of Advanced Selective Materials Using Molecular Imprinting Technology

The development of advanced selective materials using molecular imprinting technology is a rapidly advancing field. Monomers like this compound are integral to this progress due to the specific, tunable interactions they can form with template molecules. The semi-covalent imprinting approach, where the template is covalently bound to a polymerizable monomer, creates well-defined binding sites within the polymer matrix. mdpi.com

In an exemplary synthesis with a related compound, N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide was used as a functionalized template. mdpi.com This monomer, containing a fragment of the target molecule, was copolymerized with divinylbenzene as a cross-linker. After polymerization, the amide linkage was hydrolyzed to remove the template residue, creating highly specific cavities. mdpi.com The resulting polymer demonstrated a proven affinity for biomolecules like tyramine. researchgate.net This methodology allows for the creation of robust materials with selectivity comparable to biological receptors, suitable for demanding applications in analytical chemistry and purification processes. mdpi.comresearchgate.net

Environmental Fate and Degradation Studies Chemical Focus

Chemical Stability and Hydrolysis Pathways of N-(2,4-dimethylphenyl)prop-2-enamide

The chemical stability of this compound is primarily influenced by the susceptibility of its amide bond to hydrolysis. Generally, amides are more resistant to hydrolysis than esters. The rate of hydrolysis is significantly affected by pH and temperature.

Under acidic or basic conditions, the amide linkage can be cleaved, yielding 2,4-dimethylaniline (B123086) and acrylic acid. The reaction is catalyzed by H+ or OH- ions. The presence of bulky methyl groups on the phenyl ring may sterically hinder the approach of the nucleophile to the carbonyl carbon, potentially slowing the hydrolysis rate compared to unsubstituted N-phenylacrylamide.

Table 1: Predicted Hydrolysis Products of this compound

| Reactant | Condition | Primary Products |

|---|

The rate of hydrolysis for amides is generally slower than for corresponding esters, which can contribute to the persistence of such compounds in aquatic environments.

Photochemical Degradation Mechanisms in Simulated Environmental Conditions

This compound is expected to undergo photochemical degradation when exposed to sunlight. The aromatic ring and the acrylamide (B121943) group are both chromophores that can absorb ultraviolet radiation, leading to various photochemical reactions.

Studies on related N-arylacrylamides suggest that photodegradation can proceed through several mechanisms, including photoisomerization, photocyclization, and photooxidation. The absorption of UV light can excite the molecule to a higher energy state, leading to bond cleavage or reaction with other molecules, such as molecular oxygen. The formation of reactive oxygen species (ROS), like hydroxyl radicals, in sunlit surface waters can also contribute significantly to the degradation of the compound. The reaction with hydroxyl radicals is expected to be a major pathway for the transformation of this compound in the environment.

While specific quantum yields for this compound are not available, related aromatic compounds are known to have quantum yields that vary with the wavelength of light and the presence of other substances in the water that can act as photosensitizers or quenchers.

Abiotic Transformation Pathways of the Compound in Various Media

In soil and sediment, the environmental fate of this compound will be influenced by abiotic transformation processes such as sorption and chemical reactions with soil and sediment components.

The hydrophobicity of the molecule, suggested by the presence of the dimethylphenyl group, indicates a potential for sorption to organic matter in soil and sediment. This sorption can reduce its bioavailability and mobility, but also potentially lead to long-term persistence in these compartments.

Abiotic degradation in soil can be catalyzed by clay minerals and metal oxides. These surfaces can promote hydrolysis of the amide bond. Furthermore, reactions with naturally occurring nucleophiles in soil organic matter could also contribute to the transformation of the compound. The aniline (B41778) moiety, in particular, can undergo oxidative coupling reactions, leading to the formation of larger, more complex molecules that become incorporated into the soil organic matter.

Metabolite Identification from Chemical Degradation Studies

Based on the degradation pathways of related compounds, several potential metabolites of this compound can be predicted.

Hydrolysis of the amide bond is expected to be a primary degradation pathway, leading to the formation of 2,4-dimethylaniline and acrylic acid . 2,4-dimethylaniline is a known environmental contaminant and can be further degraded. Studies on the biodegradation of 2,4-dimethylaniline have shown that it can be metabolized by microorganisms through oxidative deamination, leading to intermediates such as 3-methylcatechol . acs.orgnih.gov This catechol can then undergo ring cleavage, leading to further breakdown products.

Photochemical degradation may lead to a more complex mixture of products. Oxidation of the aromatic ring could result in the formation of hydroxylated derivatives of this compound. Cleavage of the double bond in the acrylamide moiety could also occur, leading to smaller oxidized products.

Table 2: Predicted Degradation Metabolites of this compound

| Degradation Pathway | Potential Metabolites |

|---|---|

| Hydrolysis | 2,4-dimethylaniline, Acrylic Acid |

| Microbial Degradation of 2,4-dimethylaniline | 3-methylcatechol |

Further research is necessary to definitively identify and quantify the degradation products of this compound under various environmental conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products